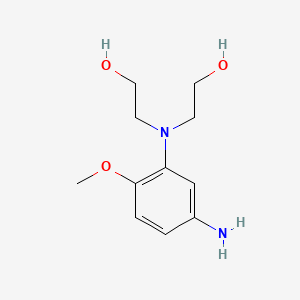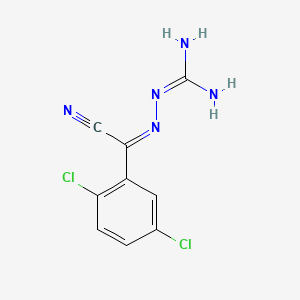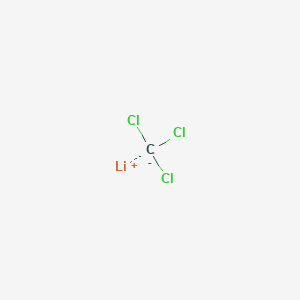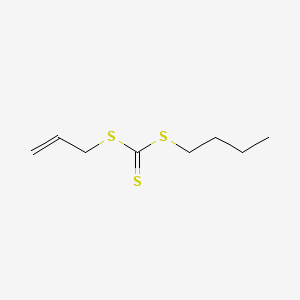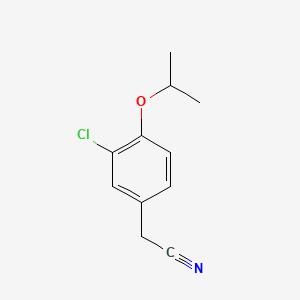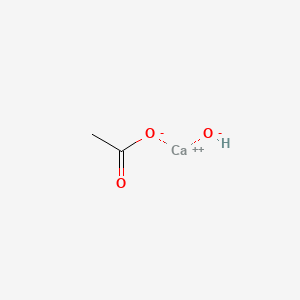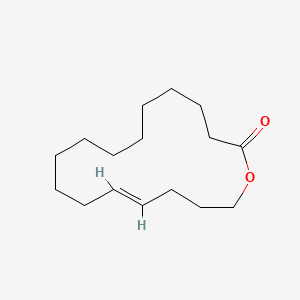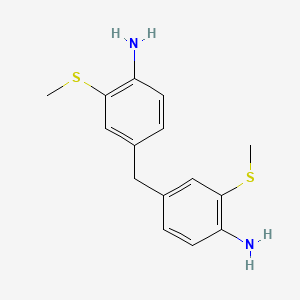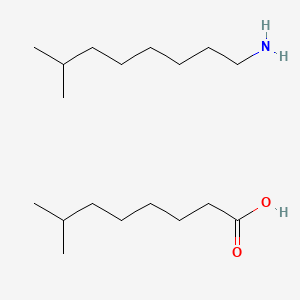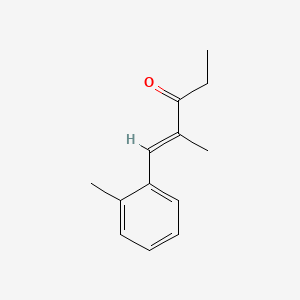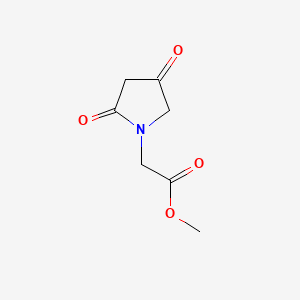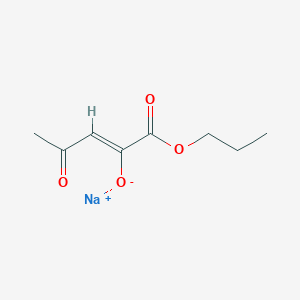
Propyl 2,4-dioxovalerate, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol. It is also known by its IUPAC name, sodium; (Z)-1,4-dioxo-1-propoxypent-2-en-2-olate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2,4-dioxovalerate, monosodium salt can be synthesized through the esterification of 2,4-dioxovaleric acid with propanol in the presence of a suitable catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 2,4-dioxovalerate, monosodium salt has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of propyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,4-dioxovalerate
- Methyl 2,4-dioxovalerate
- Butyl 2,4-dioxovalerate
Uniqueness
Propyl 2,4-dioxovalerate, monosodium salt is unique due to its specific ester group and sodium salt form, which confer distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
85392-52-5 |
|---|---|
Formule moléculaire |
C8H11O4.Na C8H11NaO4 |
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
sodium;(Z)-1,4-dioxo-1-propoxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |
Clé InChI |
FJCNTPZBXJFLHK-YJOCEBFMSA-M |
SMILES isomérique |
CCCOC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
SMILES canonique |
CCCOC(=O)C(=CC(=O)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


